

best practices for storing and handling FAME standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 11,14,17-eicosatrienoate*

Cat. No.: *B7803778*

[Get Quote](#)

Technical Support Center: FAME Standards

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing Fatty Acid Methyl Ester (FAME) standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for FAME standards?

For short-term storage, FAME standards should be kept in a cool, well-ventilated, and dark place.^{[1][2][3]} The recommended temperature range is typically between 15°C and 25°C.^{[1][2][3]} It is crucial to keep the containers tightly sealed to prevent oxidation and contamination.^{[1][2][3]}

Q2: How should I store FAME standards for the long term?

For long-term preservation of FAME standards, especially for analytical purposes, it is recommended to store them at or below -20°C.^[4] Some protocols even suggest temperatures as low as -60°C to minimize degradation and oxidation.^[5] Always ensure the standards are in tightly sealed vials with minimal headspace to reduce exposure to air.

Q3: What solvents are recommended for dissolving FAME standards?

Hexane is a commonly used solvent for dissolving and diluting FAME standards for gas chromatography (GC) analysis.^{[5][6]} Chloroform is also used, particularly during the extraction

phase before methylation.[\[4\]](#)

Q4: What are the primary causes of FAME standard degradation?

The primary cause of degradation is oxidation, which occurs when the unsaturated fatty acid methyl esters react with oxygen.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) This process is accelerated by exposure to light, elevated temperatures, and the presence of metals.[\[11\]](#) Another significant cause is hydrolysis, a reaction with water that can lead to the formation of free fatty acids.[\[7\]](#)[\[12\]](#)

Q5: How can I prevent contamination of my FAME standards?

To prevent contamination, always use clean laboratory equipment and high-purity solvents. Store standards in tightly sealed containers to avoid exposure to air and moisture.[\[13\]](#)[\[14\]](#) It is also advisable to handle the standards in a clean environment and avoid introducing any impurities that could interfere with analysis.

Troubleshooting Guides

Problem: I am seeing extra or broadened peaks in my GC chromatogram.

- Possible Cause 1: Sample Degradation. Oxidation or hydrolysis of the FAME standards can lead to the formation of degradation products that appear as extra peaks or cause peak tailing.
 - Solution: Ensure that your standards have been stored properly in a cool, dark, and dry environment.[\[11\]](#) Prepare fresh dilutions from a stock solution that has been stored under optimal conditions.
- Possible Cause 2: Contamination. Contamination from solvents, glassware, or the GC system itself can introduce extraneous peaks.
 - Solution: Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination in your system. Regularly maintain your GC, including cleaning the injector port and replacing the liner.[\[6\]](#)
- Possible Cause 3: GC Injection Issues. Problems with the injection technique or a dirty injector port can cause peak broadening or splitting.[\[15\]](#)

- Solution: Clean the injector port and replace the septum and liner. Ensure the syringe is clean and functioning correctly. If using an autosampler, check its settings and performance.[6][15]

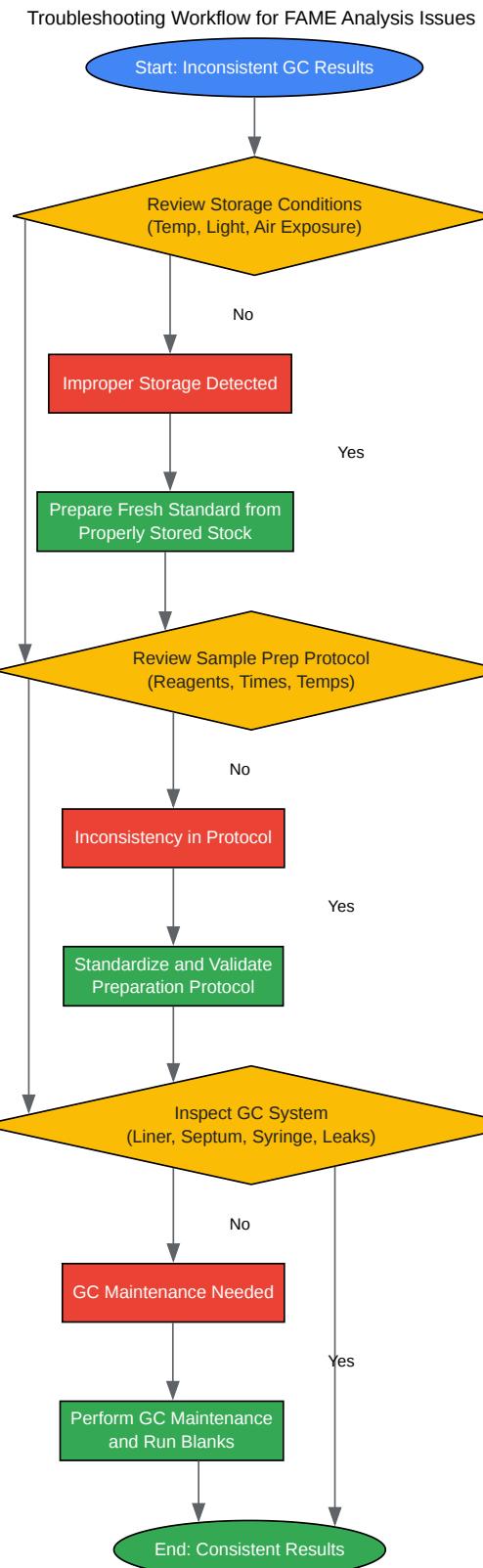
Problem: My analytical results are inconsistent and not reproducible.

- Possible Cause 1: Inconsistent Sample Preparation. Variations in the methylation or transesterification process can lead to incomplete reactions and variable FAME yields.
 - Solution: Strictly follow a validated and standardized protocol for sample preparation. Ensure accurate measurement of all reagents and consistent reaction times and temperatures.[16] The use of an internal standard is highly recommended to account for variations in extraction and derivatization efficiency.[17]
- Possible Cause 2: Standard Evaporation. If standards are not stored in tightly sealed vials, solvent evaporation can lead to an increase in concentration over time, causing inconsistent results.
 - Solution: Always use vials with tight-fitting caps, preferably with septa.[17] Store prepared dilutions at a low temperature when not in use.
- Possible Cause 3: Instrument Variability. Fluctuations in GC parameters such as oven temperature, gas flow rates, or detector response can affect reproducibility.
 - Solution: Regularly perform system suitability tests and calibrations to ensure the GC-FID system is performing optimally. Check for leaks in the gas lines.[6]

Data Presentation

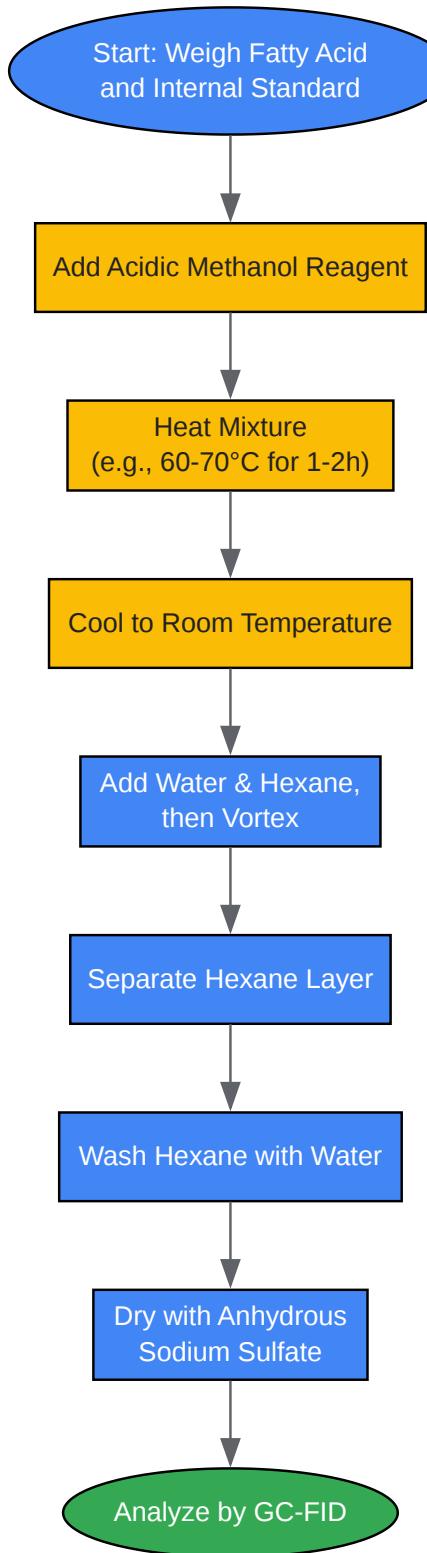
Parameter	Recommended Condition	Rationale
Short-Term Storage Temperature	15°C to 25°C[1][2][3]	Prevents solidification and minimizes degradation for daily or weekly use.
Long-Term Storage Temperature	-20°C or below[4]	Significantly slows down oxidation and other degradation processes for archival purposes.
Storage Atmosphere	Inert gas (e.g., nitrogen, argon)	Minimizes exposure to oxygen, thereby reducing the rate of oxidation.
Container Type	Amber glass vials with PTFE-lined caps	Protects from light and prevents leaching of contaminants.
Acceptable Shelf Life	Up to 2 years (under ideal conditions)[2]	Beyond this, the integrity of the standards may be compromised.

Experimental Protocols


Protocol: Preparation of FAMEs from Fatty Acids via Acid-Catalyzed Methylation

This protocol describes a common method for converting free fatty acids into their corresponding methyl esters for GC analysis.

- Sample Preparation: Accurately weigh approximately 10-20 mg of the fatty acid standard into a clean glass reaction vial.
- Internal Standard Addition: Add a known amount of an internal standard (e.g., methyl heptadecanoate) to the vial. This will be used for quantification.[16]
- Reagent Addition: Add 2 mL of a 1-2% solution of sulfuric acid in anhydrous methanol to the vial.[18]


- Reaction: Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours in a heating block or water bath.[18]
- Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane to the vial. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
- Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
- Washing: Wash the hexane layer with another 1 mL of water to remove any remaining acid.
- Drying: Dry the hexane layer by passing it through a small amount of anhydrous sodium sulfate.
- Analysis: The resulting hexane solution containing the FAMEs is now ready for injection into the GC-FID system.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent FAME analysis results.

Experimental Workflow for FAME Standard Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for acid-catalyzed preparation of FAME standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mbenergy.com [mbenergy.com]
- 2. preol.cz [preol.cz]
- 3. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]
- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 5. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 6. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
- 7. concawe.eu [concawe.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 11. agronomy.emu.ee [agronomy.emu.ee]
- 12. concawe.eu [concawe.eu]
- 13. gleaner.co.uk [gleaner.co.uk]
- 14. Essential Tips for Storing and Handling Biodiesel | Ricochet Fuel Distributors, Inc [ricochetfuel.com]
- 15. FAME analysis-----abnormal peak broadening - Chromatography Forum [chromforum.org]
- 16. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [best practices for storing and handling FAME standards]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7803778#best-practices-for-storing-and-handling-fame-standards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com